5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
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Overview
Description
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H10Br2N2O It is characterized by the presence of a brominated benzonitrile moiety attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile typically involves the bromination of benzonitrile derivatives followed by the introduction of the piperidinone ring. One common method includes the reaction of 5-bromobenzonitrile with 3-bromo-2-oxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction could produce brominated benzylamines.
Scientific Research Applications
5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2-oxopiperidin-1-yl)benzonitrile: Lacks the additional bromine atom on the piperidinone ring.
2-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile: Lacks the bromine atom on the benzonitrile moiety.
5-Bromo-2-(3-chloro-2-oxopiperidin-1-yl)benzonitrile: Contains a chlorine atom instead of a bromine atom on the piperidinone ring.
Uniqueness
The presence of two bromine atoms in 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile distinguishes it from similar compounds. This unique feature may confer specific reactivity and binding properties, making it valuable for certain applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWVRLNNPQJKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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